molecular formula C10H15N3OS B2459434 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 355001-08-0

2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2459434
CAS No.: 355001-08-0
M. Wt: 225.31
InChI Key: MENCBRBFRQNLGM-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound with the molecular formula C10H15N3OS. This compound is part of the thienopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with suitable reagents to introduce the ethyl group and form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, which disrupts cell division and can lead to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group may enhance its binding affinity to certain molecular targets compared to its methyl-substituted counterparts .

Biological Activity

2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS No. 1099624-25-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with an amino group and a carboxamide functionality. Its molecular formula is C11H17N3OSC_{11}H_{17}N_{3}OS, with a molecular weight of approximately 239.34 g/mol. The structure contributes to its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, its structural analogs have been shown to inhibit the growth of various pathogens including Mycobacterium tuberculosis (Mtb) by targeting essential metabolic pathways such as pantothenate synthesis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenInhibition Concentration (µg/mL)Mechanism of Action
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridineMtb15Inhibition of pantothenate synthetase
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridineStaphylococcus aureus10Cell wall synthesis disruption

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This activity is particularly relevant in the context of diseases such as Alzheimer’s and Parkinson’s .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic processes:

  • Inhibition of Pantothenate Synthetase : This enzyme is crucial for coenzyme A biosynthesis. Inhibition leads to metabolic disruption in bacteria like Mtb, impairing their growth and survival .
  • Oxidative Stress Modulation : By reducing reactive oxygen species (ROS) levels in neuronal cells, the compound may protect against cellular damage associated with neurodegeneration .

Case Study 1: Antimicrobial Efficacy Against Mtb

A study conducted by Rao et al. (2024) utilized molecular docking techniques to evaluate the binding affinity of various thienopyridine derivatives against pantothenate synthetase. The results indicated that compounds structurally related to 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine showed promising inhibition rates with binding energies ranging from -10.5 to -12.0 kcal/mol .

Case Study 2: Neuroprotective Potential

In a neuropharmacological study published in the Journal of Neurochemistry, researchers demonstrated that treatment with thienopyridine derivatives resulted in a significant reduction in neuronal apoptosis induced by oxidative stressors. The study highlighted the potential for these compounds in developing therapies for neurodegenerative diseases .

Properties

IUPAC Name

2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-2-13-4-3-6-7(5-13)15-10(12)8(6)9(11)14/h2-5,12H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENCBRBFRQNLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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